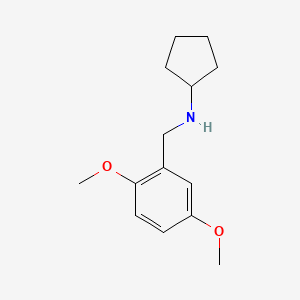

N-(2,5-dimethoxybenzyl)cyclopentanamine

描述

Contextualization of Dimethoxybenzyl and Cyclopentanamine Moieties in Complex Molecular Architectures

The structural foundation of N-(2,5-dimethoxybenzyl)cyclopentanamine is built from two key components: the dimethoxybenzyl group and the cyclopentanamine moiety. Each contributes distinct properties that are valuable in the design of complex molecules.

The dimethoxybenzyl moiety , particularly isomers like the 2,4-dimethoxybenzyl (Dmb) group, is recognized for its role as a protecting group in multi-step organic synthesis, especially in peptide synthesis. rsc.orgwustl.edu These groups can shield reactive sites, such as the amide side chains of glutamine and asparagine, and can be removed under specific acidic conditions. wustl.edu For instance, the 2,4-dimethoxybenzyl group is noted for its stability against various reagents and conditions, making it suitable for complex synthetic pathways. rsc.org The 3,4-dimethoxybenzyl group has also been employed as a protecting group for thiols, enhancing the solubility and stability of precursors for self-assembled monolayers. researchgate.net The 2,5-dimethoxy substitution pattern is a core component of various important pharmaceutical intermediates, such as 2,5-dimethoxyphenethylamine. google.com

The cyclopentanamine moiety introduces a non-aromatic, cyclic amine structure. Small carbocycles like cyclobutanes and cyclopentanes are increasingly utilized in medicinal chemistry to explore biological properties. nih.gov The cyclopentyl ring provides a defined three-dimensional structure. A structurally related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been synthesized and identified as a peripheral dopamine (B1211576) blocking agent, highlighting the potential for the cyclopentanamine core to be part of pharmacologically active agents. nih.gov

Academic Significance of Amine and Aryl Ether Functionalities in Synthetic Methodologies

The chemical reactivity and synthetic utility of this compound are largely dictated by its secondary amine and aryl ether functional groups.

Secondary Amines are a crucial class of organic compounds where a nitrogen atom is bonded to two carbon-based groups. wisdomlib.orgfiveable.me They are fundamental in organic synthesis for several reasons:

Nucleophilicity : The lone pair of electrons on the nitrogen atom allows secondary amines to act as nucleophiles, participating in a wide array of reactions, including the formation of imines and enamines from aldehydes and ketones. fiveable.me

Basicity : Amines behave as Lewis bases, a property that is central to their reaction mechanisms and their use in forming salts. ncert.nic.in The basicity of secondary amines can be influenced by the steric hindrance around the nitrogen atom. fiveable.me

Building Blocks : They serve as essential intermediates in the synthesis of numerous compounds, including pharmaceuticals, dyes, and polymers. wisdomlib.orgncert.nic.in Biologically active compounds like adrenaline and ephedrine (B3423809) contain a secondary amino group. ncert.nic.in

Aryl Ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl group. fiveable.me This functional group is noted for its general stability. teachy.ai Key aspects of its significance include:

Synthetic Intermediates : Alkyl aryl ethers are valuable intermediates and building blocks in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. fiveable.mersc.org

Stability and Reactivity : The ether bond is generally stable, though it can be cleaved under specific, often harsh, conditions. teachy.ai The aromatic ring can undergo electrophilic substitution reactions, allowing for further molecular functionalization. fiveable.me

Synthesis Methods : The Williamson ether synthesis is a classic method for their formation, though newer methods involving transition-metal-catalyzed cross-coupling reactions have expanded the synthetic toolkit. rsc.orgnih.gov

Overview of Research Paradigms Relevant to this compound

The chemical scaffold of this compound is relevant to several contemporary research paradigms, primarily within synthetic and medicinal chemistry.

Medicinal Chemistry : The combination of an amine, a known pharmacophore present in many neurotransmitters and drugs, with a dimethoxy-substituted aromatic ring points toward applications in drug discovery. purkh.com The structural similarity to compounds like 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine, which exhibits dopamine antagonist activity, suggests that this scaffold could be a starting point for developing new neurologically active agents. nih.gov The aryl ether component is also a common feature in many pharmaceuticals. nih.gov

Synthetic Methodology : The molecule serves as an example for the application of synthetic strategies. The preparation of secondary amines and aryl ethers are cornerstone topics in organic chemistry, with an ongoing need for robust and selective methodologies. rsc.orgresearchgate.net Research could focus on novel, efficient pathways to synthesize this and related structures, potentially through reductive amination or C-N cross-coupling reactions. researchgate.net

Protecting Group Chemistry : Given the established use of dimethoxybenzyl groups as protecting agents, research could explore the specific properties of the 2,5-dimethoxybenzyl group in this context, evaluating its stability and cleavage conditions compared to other isomers. rsc.orgwustl.edu

Interactive Data Table: Predicted Properties of this compound and Related Analogs

Note: Experimental data for this compound is limited. Properties for the closely related 2,3-dimethoxy analog are predicted.

| Property | Value | Compound |

| Boiling Point | 332.1 ± 27.0 °C | N-(2,3-dimethoxybenzyl)cyclopentanamine (Predicted) chemicalbook.com |

| Density | 1.05 ± 0.1 g/cm³ | N-(2,3-dimethoxybenzyl)cyclopentanamine (Predicted) chemicalbook.com |

| pKa | 9.47 ± 0.20 | N-(2,3-dimethoxybenzyl)cyclopentanamine (Predicted) chemicalbook.com |

Interactive Data Table: Properties of Constituent Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Cyclopentanamine | C₅H₁₁N | 85.15 nih.gov | --- | --- |

| 2,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 nih.gov | 122-125 (at 1 mmHg) chemicalbook.com | 45-48 chemicalbook.com |

Structure

3D Structure

属性

CAS 编号 |

355814-38-9 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC 名称 |

N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |

InChI |

InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |

InChI 键 |

PPACRXFSJKTUSD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCC2 |

规范 SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCC2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for N 2,5 Dimethoxybenzyl Cyclopentanamine and Analogues

Strategic Approaches to the Construction of the N-(2,5-Dimethoxybenzyl)cyclopentanamine Core

The synthesis of the this compound scaffold can be approached through several strategic disconnections, primarily involving the formation of the crucial carbon-nitrogen bond or the construction of the cyclopentane (B165970) ring itself.

Reductive Amination Pathways Utilizing Cyclopentanone (B42830) Derivatives and (2,5-Dimethoxyphenyl)methanamine Precursors

Reductive amination stands as a cornerstone in amine synthesis, offering a direct and efficient method for converting carbonyl compounds into amines. nih.govpku.edu.cn In the context of this compound, this strategy involves the reaction between cyclopentanone and (2,5-dimethoxyphenyl)methanamine. The process initiates with the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. libretexts.org

This one-pot reaction is highly versatile and can be accomplished using a variety of reducing agents and catalytic systems. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.com The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side reactions. For instance, the synthesis of N-methylcyclopentanamine can be achieved through the reductive amination of cyclopentanone with methylamine. libretexts.org This serves as a direct parallel for the synthesis of the target compound. Advanced catalytic approaches, employing catalysts like ruthenium on niobium pentoxide (Ru/Nb₂O₅) or cobalt-based nanoparticles, have been shown to facilitate the reductive amination of cyclopentanone under milder conditions. nih.govresearchgate.net

Table 1: Reductive Amination Reaction Parameters

| Precursors | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Cyclopentanone, (2,5-Dimethoxyphenyl)methanamine | NaBH₄, H₂/Pd, Ru/Nb₂O₅ | This compound | libretexts.orggoogle.comresearchgate.net |

| Isophthalaldehyde, tert-Butyl carbamate | Triethylsilane (Et₃SiH) | m-Xylylenediamine | pku.edu.cn |

N-Alkylation Protocols for Incorporating the 2,5-Dimethoxybenzyl Moiety

An alternative strategy involves the direct N-alkylation of cyclopentanamine with a suitable 2,5-dimethoxybenzyl electrophile, such as 2,5-dimethoxybenzyl bromide or chloride. This classic Sₙ2 reaction forms the C-N bond directly. However, a significant challenge in traditional N-alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.govcaltech.edu

To overcome this limitation, modern synthetic methods have incorporated transition metal catalysis. Copper-catalyzed N-alkylation has emerged as a particularly effective method for achieving selective mono-alkylation of primary amines with alkyl halides. nih.govcaltech.eduprinceton.edu These reactions can often be conducted under mild conditions and exhibit broad functional group tolerance. For example, visible-light-induced copper catalysis allows for the clean mono-alkylation of aliphatic amines with even hindered secondary alkyl iodides at low temperatures. nih.govcaltech.edu

Cyclopentane Ring Formation Strategies Preceding Amine Introduction

In some synthetic routes, the cyclopentane ring is constructed with a pre-installed functional group that can be subsequently converted to the required amine. This approach allows for greater control over the stereochemistry and substitution pattern of the cyclopentane core. Various methods for forming five-membered rings are available to synthetic chemists. studysmarter.co.ukbaranlab.org

Key strategies include:

[3+2] Cycloaddition Reactions: These reactions, often catalyzed by transition metals, can assemble the cyclopentane ring from two smaller components. For example, a chiral Ti(salen) complex can catalyze the cycloaddition of cyclopropyl (B3062369) ketones and alkenes to form polysubstituted cyclopentanes. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of cyclic structures. A diene precursor can be cyclized using a ruthenium catalyst to form a cyclopentene (B43876) derivative, which can then be functionalized. organic-chemistry.org

Intramolecular Ene-Type Reactions: Cationic ruthenium catalysts can facilitate the intramolecular cyclization of substrates containing both an alkene and an alkyne to form five-membered rings. organic-chemistry.org

Once the substituted cyclopentane ring is formed, a functional group handle (e.g., a ketone, ester, or halide) can be transformed into the amine functionality through standard chemical transformations, such as reductive amination of a synthesized cyclopentanone derivative. oregonstate.edu

Exploration of Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The development of advanced catalytic systems has been instrumental in improving the efficiency, selectivity, and sustainability of amine synthesis.

Transition Metal Catalysis in C-N Bond Formation (e.g., Copper-catalyzed reactions)

Transition metals, particularly copper, have proven to be highly versatile in catalyzing the formation of C-N bonds. acs.org Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds, and related technologies have been developed for alkyl-nitrogen bonds.

Recent advancements include:

Copper-Catalyzed Photoinduced Alkylation: This method uses visible light to induce the copper-catalyzed alkylation of aliphatic amines with alkyl halides. nih.govcaltech.edu A proposed mechanism involves the photoexcitation of a copper(I) complex, which facilitates the formation of an alkyl radical that couples with a copper(II)-amido complex to form the C-N bond. nih.gov

Copper-Catalyzed Aza-Friedel–Crafts Reaction: Chiral copper(II) catalysts can be used for the enantioselective addition of phenols to N-sulfonyl aldimines, producing chiral secondary benzylamines in high yields and excellent enantioselectivities. nih.gov

Manganese-Catalyzed N-Alkylation: Earth-abundant and less toxic metals like manganese are gaining attention. Defined PNP manganese pincer complexes have been shown to effectively catalyze the N-alkylation of anilines and other amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This sustainable approach generates water as the only byproduct.

Table 2: Transition Metal Catalytic Systems for N-Alkylation

| Catalyst System | Reactants | Reaction Type | Advantage | Reference |

|---|---|---|---|---|

| Cu(I)/Visible Light | Aliphatic Amine, Alkyl Iodide | Photoinduced Alkylation | Selective mono-alkylation, mild conditions | nih.govcaltech.edu |

| Cu(OAc)₂, Di-tert-butyl peroxide | Amine, Alkylborane | Cross-coupling | Good to excellent yields | acs.org |

| Chiral Copper(II)-Box Complex | Phenol, N-Sulfonyl Aldimine | Aza-Friedel–Crafts | High enantioselectivity for chiral amines | nih.gov |

Organocatalytic Approaches to N-Benzylamine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amine synthesis. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations.

In the context of N-benzylamine synthesis, NHCs can catalyze the N-alkylation of amines with benzyl (B1604629) alcohols. rsc.org This process operates through a hydrogen borrowing mechanism, where the NHC facilitates the temporary oxidation of the alcohol to an aldehyde. The aldehyde then condenses with the amine to form an imine. Finally, the NHC, which has stored the hydrogen equivalents, reduces the imine to the final N-alkylated amine product. rsc.org This metal-free approach is highly sustainable and tolerates a wide range of functional groups, making it a valuable tool for modern organic synthesis. rsc.org

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules with multiple functional groups. In the context of this compound, the key challenge is the selective reduction of the imine intermediate without affecting other potentially reducible groups on the molecule or its precursors.

Chemoselectivity: The direct reductive amination is a one-pot synthesis of amines from carbonyls and amines, which improves atom economy by avoiding the need to isolate the imine intermediate. jocpr.com The choice of reducing agent is paramount for achieving chemoselectivity. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred because they selectively reduce the protonated imine intermediate over the starting ketone or aldehyde. acsgcipr.org This allows the reaction to proceed efficiently in a single pot. In contrast, stronger reducing agents like sodium borohydride can also reduce the initial carbonyl compound, leading to undesired alcohol byproducts. acsgcipr.org For syntheses aiming for greener processes, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) with hydrogen gas is an ideal alternative, minimizing waste from stoichiometric reagents. numberanalytics.com

Regioselectivity: While regioselectivity is not a primary concern for the symmetrical cyclopentanone precursor, it becomes vital when synthesizing analogues from substituted cyclic ketones or in molecules with multiple carbonyl or amine sites. jocpr.com Site-selective reductive amination can be achieved by using protecting groups to temporarily block reactive sites, or through catalyst design that directs the reaction to a specific location on the substrate. jocpr.com For instance, in a molecule with both an aldehyde and a ketone, the more reactive aldehyde will typically react first, allowing for regioselective amination under controlled conditions.

Novel Reagent Development for Stereocontrolled Synthesis

When the cyclopentanamine or benzylamine (B48309) scaffold contains stereocenters, controlling the stereochemical outcome of the synthesis is essential.

While this compound itself is achiral, the synthesis of chiral analogues requires enantiomerically pure starting materials. The cyclopentenone ring is a valuable precursor for creating chiral cyclopentane derivatives. acs.org Methodologies for obtaining chiral cyclopentanamine scaffolds include:

Chemical and Enzymatic Resolution: Racemic mixtures of cyclopentenone precursors can be separated into individual enantiomers. acs.org This can be done by derivatizing the racemic mixture with a chiral auxiliary to form diastereomers, which are then separated by conventional methods like chromatography. acs.org Alternatively, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate. acs.org

Asymmetric Synthesis: Modern organocatalysis and transition-metal catalysis offer powerful tools for the direct asymmetric synthesis of chiral cyclopentane structures. researchgate.net For example, chiral phosphines can act as nucleophilic organocatalysts in cycloaddition reactions to build complex spirocyclopentaneoxindole scaffolds with high enantiopurity. researchgate.net Similarly, chiral dirhodium catalysts have been used for the site-selective and stereoselective activation of C-H bonds to build chiral centers. nih.gov

When a chiral amine reacts with a ketone, or a chiral ketone with an amine, the resulting imine can be reduced to form one of two diastereomers. Controlling this selectivity is a significant challenge. Research has shown that the choice of reducing agent and reaction conditions can heavily influence the diastereomeric ratio. google.com

For example, in the reductive amination of aryl trifluoromethyl ketones with α-amino esters, different reducing conditions can favor the formation of different diastereomers. nih.gov The use of chiral catalysts, such as chiral Lewis acids like a CBS-oxazaborolidine in conjunction with a borane (B79455) reducing agent, can also induce high levels of diastereoselectivity. google.com Biocatalysts, particularly imine reductases (IREDs), have emerged as highly effective tools for this purpose. These enzymes can catalyze the reduction of imines with exceptional stereo- and enantioselectivity, making them ideal for producing single-isomer chiral amines for pharmaceutical applications. nih.gov

Flow Chemistry Applications in the Synthesis of Related Dimethoxybenzyl Amines

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net These benefits are particularly relevant for reductive amination reactions, which can involve exothermic steps or the use of hazardous reagents like hydrogen gas. researchgate.net

In a typical flow setup for reductive amination, solutions of the carbonyl compound and the amine are mixed and pumped through a heated reactor coil to form the imine intermediate. This stream is then merged with a stream of a reducing agent before entering a second reactor module. For catalytic hydrogenations, the reactor can be a packed-bed cartridge containing a heterogeneous catalyst (e.g., Pd/C). researchgate.net The use of tube-in-tube reactors allows for the safe and efficient introduction of hydrogen gas. This continuous process allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. The methodology has been successfully applied to the synthesis of various benzylamines and related structures, demonstrating its potential for industrial-scale production. mdpi.com

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from the laboratory bench to a large-scale industrial process requires careful optimization of all reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of this compound via reductive amination, several factors are critical. researchgate.net

Catalyst Selection: For catalytic hydrogenations, heterogeneous catalysts like Pd/C and Raney Nickel are often favored for scalability due to their ease of separation from the reaction mixture and potential for recycling. wikipedia.orgnumberanalytics.com However, the cost of precious metal catalysts can be a factor. Nickel-based catalysts are often explored as a more cost-effective alternative. acs.org Homogeneous catalysts, such as iridium complexes, can offer very high activity and selectivity under mild conditions, sometimes requiring only very low catalyst loadings (e.g., S/C = 10,000). kanto.co.jprsc.org

Reagent Stoichiometry: Optimizing the ratio of amine to carbonyl is crucial. An excess of the amine can help drive the initial imine formation but can also lead to over-alkylation byproducts. acsgcipr.org Conversely, using an excess of the carbonyl component can be wasteful. Finding the optimal balance is key to maximizing yield and minimizing side reactions. researchgate.net

Solvent and Temperature: The choice of solvent affects the solubility of reactants and catalysts and can influence reaction rates. numberanalytics.com The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent degradation of reactants or products and minimize side reactions. kanto.co.jp For example, in the nickel-catalyzed synthesis of primary benzylamines, p-xylene (B151628) was identified as an optimal solvent for achieving high conversion and selectivity. acs.org

The table below summarizes key parameters and their effects on scalable reductive amination.

Table 1: Optimization Parameters for Scalable Reductive Amination

| Parameter | Considerations for Scalability | Potential Impact on Yield and Purity |

|---|---|---|

| Catalyst | Cost (Precious vs. Base Metal), Ease of Separation (Heterogeneous vs. Homogeneous), Reusability. | High catalyst activity reduces required loading. Heterogeneous catalysts simplify purification. numberanalytics.comkanto.co.jp |

| Reducing Agent | Cost, Safety (e.g., H₂ gas vs. borohydrides), Atom Economy. | Catalytic H₂ is green but requires specialized equipment. Borohydrides are convenient but generate stoichiometric waste. acsgcipr.org |

| Solvent | Boiling Point, Solubility of Reagents, Environmental Impact, Ease of Removal. | Optimal solvent choice can improve reaction rates and simplify product isolation. acs.org |

| Temperature | Energy Consumption, Reaction Rate, Stability of Reactants/Products. | Higher temperatures increase reaction rates but may promote side reactions or product degradation. kanto.co.jp |

| Pressure (for H₂) | Equipment Requirements, Safety, Reaction Rate. | Higher pressure can increase the rate of hydrogenation but requires specialized reactors. numberanalytics.com |

| Stoichiometry | Cost of Reagents, Prevention of Side Reactions (e.g., over-alkylation). | Optimizing the amine-to-carbonyl ratio is critical for maximizing chemoselectivity. researchgate.net |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentanone |

| 2,5-dimethoxybenzylamine (B130776) |

| Sodium triacetoxyborohydride (STAB) |

| Sodium cyanoborohydride |

| Sodium borohydride |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO2) |

| Cyclopentenone |

| p-xylene |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical vendor catalogs has revealed a significant lack of publicly available experimental data for the chemical compound this compound. While the compound is listed by some chemical suppliers, detailed structural elucidation and advanced spectroscopic characterization data, as required for a thorough scientific analysis, are not present in peer-reviewed literature or publicly accessible spectral databases.

The requested article, which was to be structured around an in-depth analysis of the compound's spectroscopic properties, cannot be generated with the required scientific accuracy and detail due to the absence of this foundational data. The specific experimental findings for Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy for this compound have not been published.

The intended article structure included a detailed examination of:

1D and 2D NMR Techniques: Analysis using COSY, HSQC, HMBC, and NOESY to assign the chemical structure.

Variable Temperature NMR: To study the compound's conformational dynamics.

High-Resolution Mass Spectrometry: For precise molecular formula determination and analysis of fragmentation patterns via ESI-MS.

Vibrational Spectroscopy (FTIR): For the identification of key functional groups.

Without access to the raw or processed data from these analytical techniques for the specific molecule , any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Information on structurally related compounds, such as various 2,5-dimethoxyphenethylamine derivatives and other substituted cyclopentylamine (B150401) molecules, is available. However, spectroscopic data is highly specific to the exact molecular structure, and extrapolating detailed findings from analogous compounds would not provide a scientifically valid characterization of this compound.

Therefore, until the synthesis and comprehensive spectroscopic analysis of this compound are performed and published in a scientific journal, a detailed and authoritative article on its structural elucidation and advanced spectroscopic characterization cannot be written.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of N-(2,5-dimethoxybenzyl)cyclopentanamine, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. For a related compound, 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, X-ray analysis revealed crucial details about its conformation, such as the chair conformation of the piperidine (B6355638) ring and its orientation relative to the benzene (B151609) ring. nih.gov A similar analysis for this compound would elucidate the puckering of the cyclopentyl ring and the torsion angles defining the relationship between the benzyl (B1604629) and cyclopentanamine fragments.

Table 2: Example Crystallographic Data for a Derivative Containing a 2,5-Dimethoxyphenyl Group (Note: Data is for 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, presented here for illustrative purposes.) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₂₇NO₂ |

| Formula Weight | 277.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0829 (3) |

| b (Å) | 10.6053 (3) |

| c (Å) | 14.5097 (4) |

| β (°) | 108.623 (1) |

| Volume (ų) | 1616.48 (8) |

| Z (molecules per unit cell) | 4 |

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several techniques are commonly employed for growing crystals of organic compounds. For derivatives of this compound, the most probable method would be slow evaporation from a suitable solvent.

This technique involves dissolving the purified compound in a solvent or a mixture of solvents in which it is moderately soluble. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration allows for the ordered formation of a crystal lattice. Common solvents for this purpose include ethanol, methanol, acetone, or ethyl acetate. nih.gov The choice of solvent is critical and often determined empirically to find the conditions that yield crystals of sufficient size and quality.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. analis.com.mynih.gov By mapping properties onto this unique molecular surface, one can gain insight into the nature and prevalence of non-covalent contacts.

For this compound, a Hirshfeld analysis would decompose the complex network of interactions into distinct contributions. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. In related structures, the most significant contributions to the crystal packing are often from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The O···H contacts would primarily involve the methoxy (B1213986) groups acting as hydrogen bond acceptors, while C···H interactions could signify weaker C-H···π bonding with the aromatic ring. Quantifying these interactions is crucial for understanding the supramolecular assembly and polymorphism of the compound.

Table 3: Example Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related 2,5-Dimethoxyphenyl Compound (Note: Data is for 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, shown for illustrative purposes.) nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 84.1 |

| O···H / H···O | 8.3 |

| C···H / H···C | 7.6 |

| Other | < 1.0 |

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral)

This compound is a chiral molecule, possessing a stereocenter at the point of attachment of the benzylamino group to the cyclopentyl ring. Therefore, it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a form of chiroptical spectroscopy that provides information about the absolute configuration of chiral molecules in solution.

ECD measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound produces an ECD spectrum that is a mirror image of the other. By comparing the experimentally measured ECD spectrum of a sample with spectra predicted by quantum-chemical calculations for each possible enantiomer (R and S), the absolute stereochemistry can be unambiguously assigned. This method has become a standard for the stereochemical assignment of natural and synthetic chiral molecules.

Computational Chemistry and Theoretical Investigations of N 2,5 Dimethoxybenzyl Cyclopentanamine

Mechanistic Organic Chemistry Investigations Pertaining to N 2,5 Dimethoxybenzyl Cyclopentanamine

Elucidation of Reaction Mechanisms in Synthesis Pathways

The synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine typically proceeds via reductive amination of cyclopentanone (B42830) with 2,5-dimethoxybenzylamine (B130776). This process involves the initial formation of a hemiaminal intermediate, followed by dehydration to a Schiff base (imine), which is then reduced to the final amine product. The specific reagents and conditions of the reduction step can significantly influence the reaction mechanism and efficiency.

A related synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine highlights a potential synthetic route involving an aldol (B89426) condensation followed by catalytic reduction. nih.gov In this case, cyclopentanone undergoes a sodium methoxide-catalyzed aldol condensation with 3,4-dimethoxybenzaldehyde, followed by reduction of the resulting enone and subsequent reductive amination of the ketone. nih.gov While this is a different specific molecule, it underscores the common strategies for constructing such substituted cyclopentylamine (B150401) frameworks.

The reductive amination of cyclopentanone to cyclopentylamine has been studied with various catalysts, such as ruthenium on niobium oxide (Ru/Nb2O5), demonstrating the influence of catalyst morphology on reaction yield. researchgate.net

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. This is achieved by comparing the reaction rates of substrates containing different isotopes of a particular atom, typically hydrogen versus deuterium. A primary KIE greater than 1 (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.gov

Hypothetical KIE Study for Reductive Amination:

| Reaction Step | Isotopically Labeled Reactant | Expected KIE (kH/kD) | Implication |

| Hydride Transfer | NaBD4 (instead of NaBH4) | > 1 | Hydride transfer is the rate-determining step. |

| Protonation | D2O (as solvent) | ~ 1 | Protonation is not the rate-determining step. |

This table is a hypothetical representation of a KIE study and its potential outcomes.

Hammett Analysis for Substituent Effects on Reactivity

Hammett analysis is a valuable method for understanding the electronic effects of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the reaction rate constant (or equilibrium constant) against the Hammett substituent constant (σ), a linear relationship can reveal the nature of the transition state.

In the context of this compound synthesis or its reactions, Hammett analysis could be applied by synthesizing a series of derivatives with different substituents on the phenyl ring of the benzyl (B1604629) group. For instance, in a hypothetical study of the debenzylation reaction, a positive slope (ρ > 0) in the Hammett plot would indicate that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge in the transition state. Conversely, a negative slope (ρ < 0) would suggest that electron-donating groups enhance the reaction rate by stabilizing a positive charge in the transition state.

Hypothetical Hammett Data for a Reaction of a Substituted N-benzylcyclopentanamine:

| Substituent (X) | σp | log(kX/kH) |

| -OCH3 | -0.27 | -0.5 |

| -CH3 | -0.17 | -0.3 |

| -H | 0 | 0 |

| -Cl | 0.23 | 0.4 |

| -NO2 | 0.78 | 1.2 |

This table presents hypothetical data for a Hammett analysis. The positive slope suggested by this data would imply a buildup of negative charge in the transition state of the reaction being studied.

Pathways of Chemical Transformation (e.g., oxidative transformations, debenzylation)

The chemical reactivity of this compound is largely dictated by the amine and the dimethoxybenzyl functionalities.

Debenzylation:

The removal of the 2,5-dimethoxybenzyl group (a type of debenzylation) is a key transformation. Studies on related N-benzyl and N-(dimethoxybenzyl) protected amines have shown that this can be a challenging step. For example, the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridine (B139424) derivatives was found to be low-yielding under standard hydrogenolysis conditions (e.g., 20% Pd(OH)2/C) unless acetic acid was added. nih.gov This suggests that protonation of the nitrogen may facilitate the cleavage of the C-N bond.

Oxidative Transformations:

The electron-rich 2,5-dimethoxybenzyl group is susceptible to oxidation. While specific studies on this compound are limited, research on related compounds such as 5,6-dihydroxyindole, a precursor to melanin, demonstrates that molecules with multiple hydroxyl or methoxy (B1213986) groups on an aromatic ring can undergo facile oxidative polymerization. mdpi.com Similar reactivity could be anticipated for this compound under strongly oxidizing conditions, potentially leading to the formation of quinone-type species or oligomeric products. The reaction of N-[2,5-dimethoxy-4-(p-tolylsulfonylamino)phenyl]thiobenzamide with a base resulted in an intramolecular cyclization with the apparent replacement of a methoxy group, indicating the reactivity of the dimethoxy-substituted ring. researchgate.net

Fundamental Reactivity Studies of the Amine and Ether Linkages

The fundamental reactivity of the amine and ether linkages in this compound is central to its chemical behavior.

Amine Linkage: The secondary amine is a nucleophilic and basic center. It can react with electrophiles, undergo acylation, alkylation, and form salts with acids. The steric hindrance provided by the cyclopentyl and 2,5-dimethoxybenzyl groups will influence the accessibility of the nitrogen lone pair and thus its nucleophilicity. The conditions required for debenzylation, as discussed previously, directly probe the reactivity of the C-N bond of the amine linkage.

Ether Linkages: The two methoxy groups on the benzene (B151609) ring are generally stable ether linkages. However, they are known to be cleaved under harsh acidic conditions, often involving strong acids like HBr or BBr3. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution. This activation is also a factor in the oxidative sensitivity of the molecule.

Summary of Linkage Reactivity:

| Linkage | Type of Reaction | Typical Reagents/Conditions | Notes |

| C-N (Amine) | Debenzylation (Cleavage) | Catalytic Hydrogenolysis (e.g., Pd/C, H2), often with acid catalysis. nih.gov | Reactivity is substrate-dependent; oxidative methods can be problematic. bme.hu |

| O-CH3 (Ether) | Ether Cleavage | Strong acids (e.g., HBr, BBr3) | Generally requires harsh conditions. |

| Aromatic C-H | Electrophilic Substitution | Electrophiles (e.g., halogens, nitric acid) | The two methoxy groups are activating and ortho, para-directing. |

| Aromatic Ring | Oxidation | Strong oxidizing agents | Susceptible to oxidation due to electron-rich nature. |

Chemical Derivatization and Exploration of N 2,5 Dimethoxybenzyl Cyclopentanamine As a Synthetic Scaffold

Synthesis of Novel Derivatives for Chemical Space Exploration

The structure of N-(2,5-dimethoxybenzyl)cyclopentanamine offers three primary sites for chemical modification: the cyclopentane (B165970) ring, the dimethoxybenzyl group, and the secondary amine. Each of these sites can be independently or concertedly modified to generate a library of novel compounds with diverse physicochemical properties.

Modification at the Cyclopentane Ring

The cyclopentane ring of this compound can be functionalized to introduce a range of substituents, thereby influencing the steric and electronic properties of the molecule. The synthesis of such derivatives often begins with a substituted cyclopentanone (B42830) precursor.

A notable example of modification on the cyclopentane ring is the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine. nih.gov In this derivative, a second dimethoxybenzyl group is introduced onto the cyclopentane ring. The synthesis proceeds through a sodium methoxide-catalyzed aldol (B89426) condensation to form the precursor 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, which is subsequently converted to the amine via its oxime. nih.gov

The synthesis of various functionalized cyclopentanones, which can serve as precursors, has been explored through methods such as intramolecular cyclization of ynones. researchgate.net Additionally, the condensation of cyclopentanone with aromatic aldehydes can yield derivatives like 2,5-dibenzylidene-cyclopentanone and its substituted analogs, showcasing the potential for diverse functionalization of the cyclopentane core before the introduction of the amine. ui.ac.id The reaction of ethyl 2-oxocyclopentane-1-carboxylate with various diamines also produces a range of enamine derivatives, highlighting the versatility of cyclopentanone as a starting material for generating substituted cyclopentylamine (B150401) analogs. utripoli.edu.lyresearchgate.net

| Derivative Name | Precursor | Synthetic Approach | Reference |

|---|---|---|---|

| 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine | 2,5-Bis-(3,4-dimethoxybenzyl)cyclopentanone | Aldol condensation followed by oximation and reduction | nih.gov |

| Functionalized Cyclopentanones | Ynones and cyanoacrylate/malononitrile | AgNO3-catalyzed intramolecular cyclization | researchgate.net |

| 2,5-Dibenzylidene-cyclopentanone derivatives | Cyclopentanone and aromatic aldehydes | Base-catalyzed aldol condensation | ui.ac.id |

| Enamine derivatives of cyclopentanone | Ethyl 2-oxocyclopentane-1-carboxylate and diamines | Condensation reaction | utripoli.edu.lyresearchgate.net |

Substituent Variation on the Dimethoxybenzyl Moiety

The 2,5-dimethoxybenzyl group is another key site for modification. Altering the substitution pattern on the aromatic ring can significantly impact the electronic properties and conformational preferences of the resulting molecules.

A clear example of this is the aforementioned 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine, where the methoxy (B1213986) groups are shifted to the 3 and 4 positions of the benzyl (B1604629) rings. nih.gov This seemingly subtle change can lead to different biological activities. The synthesis of various N-(substituted benzyl)cyclopentanamine derivatives can be achieved by reacting cyclopentylamine with a range of substituted benzaldehydes followed by reductive amination. The synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamides also demonstrates the feasibility of introducing diverse functional groups onto the benzylamine (B48309) scaffold. researchgate.net

Synthetic strategies for producing a variety of substituted benzylamines are well-established and can be applied to generate analogs of this compound. For instance, the synthesis of N-(4-(benzyloxy)benzyl) derivatives from 4-cyanophenol and various benzyl bromides provides a route to a wide array of substituted benzylamines. nih.gov

| Derivative Type | Synthetic Strategy | Potential Substituents | Reference |

|---|---|---|---|

| N-(Substituted benzyl)cyclopentanamines | Reductive amination of cyclopentylamine with substituted benzaldehydes | Halogens, alkyls, alkoxys, nitro groups, etc. | nih.gov |

| N-(4-(Benzyloxy)benzyl) derivatives | SN2 reaction of 4-cyanophenol with substituted benzyl bromides, followed by reduction | Various substituents on the benzyl bromide | nih.gov |

| N-(Benzyl carbamothioyl)-2-hydroxy-substituted benzamides | Reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine | Substituents on the benzoxazine (B1645224) ring | researchgate.net |

Diversification at the Amine Nitrogen

The secondary amine in this compound is a versatile functional group that can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of ureas and thioureas.

N-alkylation can introduce a wide range of alkyl or substituted alkyl groups at the nitrogen atom. General methods for the N-alkylation of amines, such as reaction with alkyl halides or reductive amination with aldehydes and ketones, are applicable here. nih.govmdpi.com For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) showcases various acyl and alkyl groups that can be appended to a cyclic amine. nih.gov

N-acylation, the reaction of the amine with acyl chlorides, anhydrides, or carboxylic acids, leads to the formation of amides. This is a common strategy to introduce new functional groups and modify the properties of the parent amine. The conversion of azides to acetamides using thioacetic acid in the synthesis of N-acetyl-D-glucosamine and D-galactosamine analogs provides a relevant example of N-acetylation. beilstein-journals.org

| Modification Type | Reagents and Conditions | Product Type | General Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base; or Aldehydes/ketones, reducing agent | Tertiary amines | nih.govmdpi.com |

| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids | Amides | beilstein-journals.org |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Ureas/Thioureas | N/A |

Development of Chemical Probes based on the this compound Structure (purely chemical probes, not biological)

The development of purely chemical probes, such as fluorescent labels or affinity matrices, based on the this compound scaffold is not well-established in the scientific literature. While fluorescent probes are crucial tools in chemical analysis, and various molecular scaffolds are employed in their design, there is no specific information linking this compound to this application. magtech.com.cnresearchgate.net The synthesis of such probes would likely involve the covalent attachment of a reporter group, such as a fluorophore, to the this compound core, a synthetic challenge that could be addressed through the diversification strategies outlined in section 6.1.

Future Research Directions in the Fundamental Chemistry of N 2,5 Dimethoxybenzyl Cyclopentanamine

Untapped Synthetic Methodologies

The classical synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine typically involves the reductive amination of cyclopentanone (B42830) with 2,5-dimethoxybenzylamine (B130776) or the reaction of cyclopentylamine (B150401) with 2,5-dimethoxybenzaldehyde (B135726) followed by reduction. While effective, these methods represent only a fraction of the modern synthetic chemist's toolkit. Future research could unlock more efficient, sustainable, and versatile routes to this compound and its derivatives.

Key Areas for Exploration:

Catalytic C-N Bond Formation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming the crucial C-N bond. Investigating the use of various palladium, copper, or nickel catalysts could lead to milder reaction conditions, broader substrate scope, and improved yields. The challenge lies in optimizing catalyst and ligand systems to accommodate the specific steric and electronic properties of the cyclopentyl and dimethoxybenzyl groups.

Flow Chemistry and Process Optimization: Continuous flow synthesis presents an opportunity to enhance the safety, scalability, and consistency of production. A flow-based approach to the reductive amination could allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially minimizing side-product formation and simplifying purification.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, represents a green and highly selective synthetic strategy. Screening for or engineering enzymes that can accept this compound's precursors could lead to an enantioselective synthesis, providing access to single-enantiomer products which are invaluable for certain chemical studies.

A related synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine highlights a pathway involving the formation of a cyclopentanone intermediate followed by oximation and catalytic hydrogenation to yield the amine. nih.gov This multi-step approach suggests that modifications at the cyclopentanone stage could be a fruitful area for creating diverse derivatives.

Advanced Spectroscopic Characterization Innovations

While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are sufficient for routine identification, a deeper and more nuanced understanding of this compound's structure and dynamics can be achieved through more advanced methods.

Potential Innovations:

Multi-dimensional NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY can provide unambiguous assignment of all proton and carbon signals and offer insights into the spatial proximity of different atoms within the molecule. This is particularly useful for confirming the connectivity and conformational preferences of the flexible cyclopentyl and benzyl (B1604629) groups.

Solid-State NMR (ssNMR): For crystalline forms of the compound or its derivatives, ssNMR can reveal information about the molecular packing, intermolecular interactions, and polymorphic forms that are not accessible in solution-state NMR.

Vibrational Circular Dichroism (VCD): For chiral variants of this compound, VCD spectroscopy can be a powerful tool for determining the absolute configuration of stereocenters without the need for crystallographic analysis.

Predicted Spectroscopic Data:

| Parameter | Predicted Value |

| Boiling Point | 349.3±27.0 °C |

| Density | 1.05±0.1 g/cm³ |

| pKa | 9.47±0.20 |

This data is based on computational predictions and may vary from experimental values. chemicalbook.com

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of this compound is largely dictated by the interplay between the nucleophilic nitrogen atom and the electron-rich aromatic ring. A more profound understanding of the mechanisms governing its reactions is crucial for controlling reaction outcomes and designing new transformations.

Research Focus Areas:

Oxidative and Reductive Processes: Investigating the mechanism of N-debenzylation or oxidation of the amine can provide insights into its stability and potential for use as a protecting group or a precursor for other functional groups. The electron-donating methoxy (B1213986) groups are expected to significantly influence the stability of any cationic intermediates formed during these processes.

Reaction Kinetics: Detailed kinetic studies of its reactions, for instance, in N-alkylation or acylation reactions, can help to quantify the nucleophilicity of the amine and the steric hindrance imposed by the adjacent cyclopentyl and benzyl groups. This data is essential for optimizing reaction conditions and predicting reactivity in more complex systems.

Computational Modeling: In-silico studies using Density Functional Theory (DFT) can be employed to model reaction pathways, calculate transition state energies, and rationalize observed regioselectivity and stereoselectivity. This can be particularly insightful for complex, multi-step transformations.

A study on the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone highlighted the importance of reaction conditions in controlling the selectivity between mono- and bis-condensation products. mdpi.com This underscores the need for careful mechanistic investigation to achieve desired outcomes in reactions involving substituted cyclopentane (B165970) rings.

Exploration of this compound in Materials Science (Purely Chemical)

The unique chemical structure of this compound makes it an interesting candidate for incorporation into new materials, leveraging its chemical properties without considering biological applications.

Potential Avenues:

Polymer Chemistry: The amine functionality provides a handle for incorporating the molecule into polymers such as polyamides, polyimides, or polyurethanes. The rigid dimethoxybenzyl group and the flexible cyclopentyl moiety could impart unique thermal or mechanical properties to the resulting materials.

Ligand Synthesis for Catalysis: The nitrogen atom can act as a coordinating atom for transition metals. Modification of the core structure could lead to the development of novel ligands for homogeneous catalysis. The steric bulk and electronic properties of the substituents would play a key role in determining the activity and selectivity of the resulting metal complexes.

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals. The this compound could be investigated for its ability to adsorb onto metal surfaces and form a protective layer, with the aromatic ring potentially enhancing this effect through pi-stacking interactions.

Theoretical Frameworks for Predicting Reactivity and Selectivity

Computational chemistry offers a powerful, predictive tool for exploring the chemical behavior of this compound before embarking on extensive experimental work. Developing robust theoretical frameworks can accelerate the discovery of new reactions and applications.

Areas for Theoretical Investigation:

Conformational Analysis: A thorough computational analysis of the molecule's conformational landscape can identify the most stable low-energy conformers. This information is critical for understanding its reactivity, as the accessibility of the nitrogen lone pair is conformation-dependent.

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) can visually represent the electron-rich and electron-poor regions of the molecule. This can help predict sites of electrophilic and nucleophilic attack and understand intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity in pericyclic reactions and interactions with other reagents. The electron-donating methoxy groups are expected to raise the energy of the HOMO, influencing the molecule's nucleophilic and electron-donating capabilities.

By systematically pursuing these future research directions, the scientific community can build a more comprehensive and fundamental understanding of the chemistry of this compound, paving the way for its application in a variety of purely chemical contexts.

常见问题

What are the synthetic methodologies and characterization techniques for N-(2,5-dimethoxybenzyl)cyclopentanamine?

Basic Research Focus

Synthesis typically involves coupling 2,5-dimethoxybenzyl chloride (CAS 3840-27-5) with cyclopentanamine derivatives. A key precursor, 2,5-dimethoxybenzyl chloride, is reacted under nucleophilic substitution conditions (e.g., using K₂CO₃ in acetonitrile) to form the N-benzylated product . Characterization employs ¹H-NMR , ¹³C-NMR , and HRMS to confirm structure and purity. For example, a related sulfonamide derivative (P-46) showed distinct NMR signals for methoxy groups (δ 3.72 ppm) and benzylic protons (δ 4.18–4.40 ppm), with HRMS confirming molecular ion peaks (e.g., [M + Na]⁺ at m/z 352.1193) .

How is this compound utilized in neuroimaging studies?

Basic Research Focus

This scaffold is critical in developing translocator protein (TSPO) radioligands for PET imaging of neuroinflammation. Derivatives like [¹¹C]DAA1106 and [¹⁸F]fluoro-analogs are used to quantify activated microglia in Alzheimer’s disease models. Experimental protocols involve:

- Radiolabeling via nucleophilic substitution (e.g., ¹⁸F incorporation).

- In vivo validation in transgenic mice, with kinetic modeling to assess brain uptake and binding affinity .

What structure-activity relationship (SAR) insights exist for N-(2,5-dimethoxybenzyl) derivatives?

Advanced Research Focus

SAR studies highlight the importance of methoxy positioning and N-benzyl substituents :

- The 2,5-dimethoxy motif enhances TSPO binding affinity compared to mono-methoxy analogs .

- Substitution on the cyclopentylamine ring (e.g., methyl groups) alters lipophilicity and blood-brain barrier permeability. For example, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine (C₂₃H₃₁NO₄) showed reduced activity compared to monosubstituted derivatives .

How can researchers differentiate positional isomers of N-benzylated cyclopentanamine derivatives?

Advanced Research Focus

Analytical challenges arise due to isomeric N-benzylphenethylamine analogs. Strategies include:

- LC-MS/MS : Differentiation via fragmentation patterns (e.g., m/z 263 radical cations for trifluorooctane derivatives) .

- High-resolution NMR : Methoxy group splitting patterns (e.g., para vs. ortho substitution) and coupling constants .

What are the protocols for optimizing radioligand stability and specificity in PET imaging?

Advanced Research Focus

Key steps for developing derivatives like [¹¹C]DAA1106:

- Radiosynthesis : Use of [¹¹C]CH₃I for methylation under anhydrous conditions.

- Metabolic Stability : Incubation with liver microsomes to assess demethylation or oxidation.

- Specificity Testing : Competitive binding assays with PK11195 (a TSPO antagonist) to confirm target engagement .

How do neuroinflammatory models validate the efficacy of this compound-based tracers?

Advanced Research Focus

In Alzheimer’s models (e.g., APP/PS1 mice):

- Dosage : Tracers are administered intravenously (1–5 µg/kg) with dynamic PET scans over 90 minutes.

- Data Analysis : Logan graphical analysis or two-tissue compartment models quantify binding potential (BPₙ𝒹) in regions like the hippocampus . Contradictory results in LPS-induced inflammation models require careful normalization to baseline microglial activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。